REACTION_SMILES
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[Cl:11][CH2:12][Cl:13].[OH:1][C:2]([CH:3]([CH3:4])[CH3:5])=[C:6]([C:7]#[N:8])[C:9]#[N:10]>>[C:2]([CH:3]([CH3:4])[CH3:5])(=[C:6]([C:7]#[N:8])[C:9]#[N:10])[Cl:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(O)=C(C#N)C#N
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Name
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Type
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product
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Smiles
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CC(C)C(Cl)=C(C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |